molecular formula C13H17ClN2O2 B5303805 methyl [4-(4-chlorophenyl)-1-piperazinyl]acetate

methyl [4-(4-chlorophenyl)-1-piperazinyl]acetate

Cat. No. B5303805
M. Wt: 268.74 g/mol
InChI Key: ZOSBGGRXUBFAPW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl [4-(4-chlorophenyl)-1-piperazinyl]acetate is a chemical compound that has been extensively studied for its potential therapeutic applications. This compound is also known as mCPP and is a derivative of piperazine. It has been found to have a wide range of biochemical and physiological effects, making it a promising candidate for further research. In

Mechanism of Action

The mechanism of action of methyl [4-(4-chlorophenyl)-1-piperazinyl]acetate is not fully understood. However, it is known to act as a serotonin receptor agonist, specifically at the 5-HT1A and 5-HT2A receptors. It has also been shown to inhibit the reuptake of serotonin and norepinephrine, leading to increased levels of these neurotransmitters in the brain.
Biochemical and physiological effects:
Methyl [4-(4-chlorophenyl)-1-piperazinyl]acetate has been found to have a wide range of biochemical and physiological effects. It has been shown to increase levels of cortisol, a stress hormone, and to decrease levels of prolactin, a hormone involved in lactation. It has also been shown to increase heart rate and blood pressure, indicating its potential as a cardiovascular stimulant.

Advantages and Limitations for Lab Experiments

Methyl [4-(4-chlorophenyl)-1-piperazinyl]acetate has several advantages for lab experiments. It is readily available and easy to synthesize. It has also been extensively studied, making it a well-established research tool. However, it also has some limitations. It has been shown to have a narrow therapeutic window, meaning that the dose must be carefully controlled to avoid toxicity. Additionally, it has been shown to have some side effects, such as nausea and vomiting, which can limit its use in certain experiments.

Future Directions

There are several future directions for research on methyl [4-(4-chlorophenyl)-1-piperazinyl]acetate. One area of interest is its potential use in the treatment of neurological disorders, such as Parkinson's disease and schizophrenia. Additionally, further research is needed to fully understand its mechanism of action and to develop more effective and targeted therapies. Finally, there is a need for more studies on the long-term effects of mCPP, particularly in terms of its potential for addiction and abuse.

Synthesis Methods

The synthesis of methyl [4-(4-chlorophenyl)-1-piperazinyl]acetate involves the reaction of piperazine with 4-chlorobenzyl chloride in the presence of a base. The resulting compound is then reacted with acetic anhydride to form the final product. This synthesis method has been well-established and has been used in many studies to produce high-quality samples of mCPP.

Scientific Research Applications

Methyl [4-(4-chlorophenyl)-1-piperazinyl]acetate has been extensively studied for its potential therapeutic applications. It has been found to have anxiogenic, antidepressant, and anti-inflammatory effects. It has also been studied for its potential use in the treatment of Parkinson's disease, schizophrenia, and other neurological disorders. Additionally, it has been used as a research tool to study the serotonin system in the brain.

properties

IUPAC Name

methyl 2-[4-(4-chlorophenyl)piperazin-1-yl]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17ClN2O2/c1-18-13(17)10-15-6-8-16(9-7-15)12-4-2-11(14)3-5-12/h2-5H,6-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZOSBGGRXUBFAPW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CN1CCN(CC1)C2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl [4-(4-chlorophenyl)piperazin-1-yl]acetate

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